(S)-tert-Butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate
Description
(S)-tert-Butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate is a chiral spirocyclic compound featuring a diazaspiro[4.5]decane core with a tert-butyl carboxylate group at position 8 and a methyl substituent at position 3 in the (S)-configuration. This compound is structurally significant due to its spirocyclic framework, which imparts conformational rigidity and stereochemical control, making it valuable in medicinal chemistry for targeting central nervous system (CNS) receptors or enzymes . Its molecular formula is C₁₄H₂₆N₂O₂, with a molecular weight of 254.37 g/mol, and it is typically supplied at ≥97% purity .
Properties
Molecular Formula |
C14H26N2O2 |
|---|---|
Molecular Weight |
254.37 g/mol |
IUPAC Name |
tert-butyl (3S)-3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C14H26N2O2/c1-11-9-14(10-15-11)5-7-16(8-6-14)12(17)18-13(2,3)4/h11,15H,5-10H2,1-4H3/t11-/m0/s1 |
InChI Key |
PSEIXXCDEFDXRM-NSHDSACASA-N |
Isomeric SMILES |
C[C@H]1CC2(CCN(CC2)C(=O)OC(C)(C)C)CN1 |
Canonical SMILES |
CC1CC2(CCN(CC2)C(=O)OC(C)(C)C)CN1 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of (S)-tert-Butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate
General Synthetic Strategy
The synthesis typically involves the following key steps:
Construction of the diazaspiro[4.5]decane core, often starting from piperidine or pyrrolidine derivatives.
Introduction of the 3-methyl substituent via alkylation or asymmetric allylic alkylation.
Protection of the nitrogen at the 8-position with a tert-butyl carbamate (Boc) group.
Resolution or asymmetric synthesis to obtain the (S)-enantiomer.
Representative Preparation Procedure
Synthesis from 4-spiro-[3-(N-methyl-2-pyrrolidinone)]-piperidine Hydrochloride
A documented method for the related tert-butyl 2-methyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (a close analog) involves:
Reacting 4-spiro-[3-(N-methyl-2-pyrrolidinone)]-piperidine hydrochloride (5 mmol) with di-tert-butyl dicarbonate (6 mmol) and triethylamine (12 mmol) in dichloromethane (20 mL).
Stirring the mixture at room temperature (20 °C) for 18 hours.
Workup includes washing with saturated sodium bicarbonate and brine, drying over magnesium sulfate, concentration under reduced pressure, and purification by flash column chromatography.
This procedure yields the Boc-protected diazaspiro compound in 99% yield.
This method provides a high-yielding route to the Boc-protected diazaspiro scaffold, which can be adapted for the 3-methyl substituted variant by starting from appropriately substituted precursors.
Asymmetric Synthesis via Decarboxylative Allylic Alkylation
A highly effective approach to obtain the (S)-enantiomer of gem-disubstituted N-Boc diazaheterocycles, including diazaspiro compounds, is the palladium-catalyzed decarboxylative asymmetric allylic alkylation:
This method involves the use of palladium catalysts and chiral ligands to induce enantioselectivity.
Allylic alkylation substrates such as piperazinone derivatives are prepared and subjected to Pd-catalyzed reactions to introduce the methyl substituent stereoselectively.
The reaction conditions are optimized to achieve high enantiomeric excess and good yields.
The method has been demonstrated to be scalable and applicable to various diazaheterocyclic scaffolds, including the diazaspiro[4.5]decane core.
Detailed experimental procedures and spectroscopic data are available in published theses and peer-reviewed articles, confirming the stereoselective synthesis of (S)-tert-butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate.
Alternative Synthetic Routes and Modifications
Some patents describe the use of dimethyl maleate and tetrabutylammonium iodide in dimethyl sulfoxide as reagents and solvents to prepare related diazaspiro compounds with tert-butyl formate protection.
The reaction is conducted at mild temperatures (25–40 °C) with potassium fluoride as a base, followed by extraction and purification steps.
These methods focus on cost-effective and scalable synthesis for industrial applications.
Data Tables Summarizing Key Preparation Parameters
Analytical and Spectroscopic Characterization
The synthesized compounds are typically characterized by ^1H NMR (400 MHz), ^13C NMR, and mass spectrometry.
Enantiomeric excess is determined by chiral HPLC or other chiral chromatographic techniques.
Purity is confirmed by flash chromatography and TLC monitoring.
The molecular formula of (S)-tert-butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate is C14H26N2O2, with a molecular weight of approximately 254.37 g/mol.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a suitable leaving group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-tert-Butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
tert-Butyl (S)-3-ethyl-2,8-diazaspiro[4.5]decane-8-carboxylate formate (BD02565316)
tert-Butyl 3-([1,1’-biphenyl]-4-yl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate
- Molecular formula : C₂₉H₃₀N₄O₅ (MW: 514.58 g/mol) .
- Key differences : The introduction of a biphenyl group and two ketone groups (2,4-dioxo) adds polarity and hydrogen-bonding capacity, which could improve target binding affinity but reduce membrane permeability .
Functional Group Modifications
tert-Butyl 2,4-dioxo-3,8-diazaspiro[4.5]decane-8-carboxylate (CAS: 752234-60-9)
tert-Butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (QE-7687)
Salt and Stereochemical Variants
tert-Butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride (CAS: 1909314-09-5)
tert-Butyl rel-(5R,7S)-7-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate
- Molecular formula : C₁₄H₂₆N₂O₂ (MW: 254.37 g/mol) .
- Key differences : The rel-(5R,7S) stereochemistry introduces distinct spatial arrangements compared to the (S)-configured target compound, which could lead to divergent biological activities .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP<sup>*</sup> | Solubility | Purity |
|---|---|---|---|---|
| Target compound | 254.37 | ~2.5 (estimated) | Low (organic) | ≥97% |
| 3-Ethyl analog (BD02565316) | 314.43 | ~3.0 | Very low | 95% |
| Hydrochloride salt | 290.83 | N/A | Moderate (aqueous) | N/A |
| 2,4-Dioxo analog (CAS: 752234-60-9) | 268.31 | ~1.8 | Moderate | N/A |
<sup>*</sup>Estimated using fragment-based methods.
Biological Activity
(S)-tert-Butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate is a complex organic compound with significant potential in medicinal chemistry and biological research. Its unique spirocyclic structure, characterized by a tert-butyl group and two nitrogen atoms, contributes to its diverse chemical properties and biological activities.
The molecular formula of (S)-tert-Butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate is with a molecular weight of approximately 290.83 g/mol. The compound features a carboxylate functional group, which is crucial for its reactivity and interaction with biological targets.
Biological Activity Overview
Preliminary studies indicate that compounds with spirocyclic structures like (S)-tert-butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate may exhibit various pharmacological effects through interactions with specific receptors or enzymes.
- Receptor Interaction : The spirocyclic structure may enhance binding affinity to certain biological receptors, influencing signal transduction pathways.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic processes or disease pathways.
- Antimicrobial Activity : Some diazaspiro compounds have shown potential antimicrobial properties, suggesting that this compound may also exhibit similar effects.
Case Studies
- Inhibition Studies : In vitro assays have demonstrated that (S)-tert-butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate can inhibit the secretion of certain virulence factors in pathogenic bacteria, indicating its potential as an antimicrobial agent.
- Binding Affinity : Research has focused on the binding interactions of this compound with various biological targets. Initial findings suggest that it may bind effectively to certain G-protein coupled receptors (GPCRs), which are pivotal in many physiological processes .
Comparative Analysis
To better understand the biological activity of (S)-tert-butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate | Contains a ketone functional group | |
| Tert-butyl 3-methyl-2-sulfanylidene-1,8-diazaspiro[4.5]decane-8-carboxylate | Features a sulfanylidene moiety | |
| Tert-butyl (S)-3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate | Enantiomeric variant with potential different activity |
This table illustrates the diversity within the diazaspiro series and highlights how variations in structure can lead to different biological activities or chemical reactivities.
Conclusion and Future Directions
(S)-tert-Butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate shows promise as a compound of interest in drug discovery and development due to its unique structural features and preliminary evidence of biological activity. Further research is warranted to fully elucidate its mechanisms of action, optimize its pharmacological properties, and explore its therapeutic applications in various medical fields.
Future studies should focus on:
- Detailed pharmacokinetic and pharmacodynamic profiling.
- Exploration of structure-activity relationships (SAR) to guide the design of more potent analogs.
- In vivo studies to assess efficacy and safety profiles in relevant disease models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
